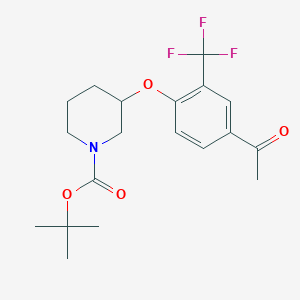

3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a phenoxy substituent at the 3-position of the piperidine ring. The phenoxy group is further substituted with an acetyl group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. The tert-butyl ester serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the acetyl group may participate in hydrogen bonding or serve as a reactive site for further derivatization.

Properties

IUPAC Name |

tert-butyl 3-[4-acetyl-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO4/c1-12(24)13-7-8-16(15(10-13)19(20,21)22)26-14-6-5-9-23(11-14)17(25)27-18(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPRVMSITOZISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1100768-25-9, is a compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure features a piperidine ring substituted with an acetyl and trifluoromethyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24F3NO4 |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 1100768-25-9 |

Anticancer Activity

Research indicates that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced cytotoxicity due to increased lipophilicity and altered electronic properties, which may facilitate better interaction with cellular targets.

TRPV1 Receptor Modulation

High-throughput screening has identified piperidine derivatives as ligands for the TRPV1 receptor, which is implicated in pain and inflammatory responses. The SAR analysis suggests that modifications in the piperidine structure can enhance binding affinity and selectivity towards TRPV1, indicating potential therapeutic applications in pain management .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that:

- Substituents : The presence of trifluoromethyl and acetyl groups significantly influences biological activity.

- Piperidine Ring : Modifications on the piperidine ring can enhance receptor binding and improve pharmacokinetic properties.

- Hydrophobic Interactions : Increased hydrophobicity from fluorinated groups often correlates with improved membrane permeability and bioavailability.

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of various piperidine derivatives on cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer). Compounds structurally similar to tert-butyl ester derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

- In Vivo Studies : In vivo models have demonstrated that compounds with similar structures exhibit significant analgesic effects when administered orally, suggesting that modifications like the tert-butyl ester enhance oral bioavailability and therapeutic efficacy .

Scientific Research Applications

Pharmacological Potential

Research indicates that derivatives of piperidine compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The presence of the trifluoromethyl group is known to enhance the potency and selectivity of these compounds in biological systems.

Drug Development

The compound is being explored as a lead structure for developing new therapeutic agents targeting specific diseases. Its structural modifications can lead to derivatives with improved efficacy against conditions such as:

- Neurological Disorders : Piperidine derivatives have shown promise in treating neurological conditions due to their ability to cross the blood-brain barrier.

- Cancer : The compound's mechanism of action may involve inhibiting certain pathways involved in tumor growth, making it a candidate for anticancer drug development.

Agricultural Applications

Recent studies suggest that compounds similar to 3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can be utilized as agrochemicals. Their effectiveness as herbicides or insecticides is attributed to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, including the target compound, against various cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development into anticancer therapeutics.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of piperidine derivatives highlighted their ability to inhibit neuroinflammation in vitro. The findings suggest that modifications similar to those found in 3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester could lead to effective treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogues, focusing on structural features, physicochemical properties, and biological activities (where available).

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Preparation Methods

The preparation of this compound generally involves the construction of the piperidine core functionalized with a tert-butyl ester protecting group, followed by the introduction of the 4-acetyl-2-trifluoromethyl-phenoxy substituent via palladium-catalyzed cross-coupling reactions. Key steps include:

- Formation of the piperidine-1-carboxylic acid tert-butyl ester intermediate.

- Installation of the trifluoromethyl and acetyl-substituted phenoxy group.

- Use of Suzuki-Miyaura cross-coupling or related palladium-catalyzed methods to attach aromatic substituents.

Detailed Preparation Method

Palladium-Catalyzed Cross-Coupling Reaction

One of the most effective methods involves the coupling of a boronate ester derivative of the piperidine carboxylic acid tert-butyl ester with a bromo-substituted aromatic amine precursor, under palladium catalysis.

| Parameter | Details |

|---|---|

| Reactants | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (boronate ester) and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone (bromo aromatic amine) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | 2.0 M aqueous sodium carbonate (Na2CO3) |

| Solvent | Mixture of toluene and ethanol (2:1 v/v) |

| Temperature | 80 °C |

| Reaction Time | 4.5 hours |

| Atmosphere | Argon (degassed by sonication) |

| Work-up | Dilution with ethyl acetate, washing with saturated aqueous sodium bicarbonate, drying over MgSO4, concentration under reduced pressure |

| Yield | 93% |

| Product Description | Off-white solid |

| Analytical Data | LC-MS (ESI) m/z: Calculated for C23H33N3O3 422.2 (M+Na), found 422.0 |

This method provides a high yield and purity of the target compound, demonstrating efficient coupling under mild conditions with good functional group tolerance.

Reaction Conditions and Mechanistic Insights

- Catalyst Role: Pd(PPh3)4 facilitates the oxidative addition of the aryl bromide, transmetallation with the boronate ester, and reductive elimination to form the C–C bond.

- Base Function: Sodium carbonate neutralizes the acidic byproducts and promotes boronate ester activation.

- Solvent Choice: The toluene/ethanol mixture balances solubility of organic and inorganic components, enhancing reaction kinetics.

- Inert Atmosphere: Argon prevents catalyst deactivation by oxygen or moisture.

Alternative Synthetic Routes

Patent literature describes related synthetic approaches involving Lewis acid catalysis and reductive amination steps for similar alpha-amino-beta-alkoxy-carboxylic acid esters, which could be adapted for this compound:

- Reaction of appropriate intermediates in the presence of Lewis acids and organic solvents.

- Use of mineral acids (e.g., HCl, H2SO4) and reducing agents (e.g., sodium triacetoxyborohydride) for selective functional group transformations.

- Temperature control between -40 °C and 70 °C, preferably near ambient temperature, to optimize yield and selectivity.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Boronate ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate, 1,4-dioxane, 80 °C, inert atmosphere | 93% | Precursor for cross-coupling |

| Cross-coupling with aryl bromide | Pd(PPh3)4, Na2CO3 (aq), toluene/ethanol (2:1), 80 °C, 4.5 h, Ar | 93% | High yield of target ester |

| Work-up and purification | Filtration, extraction, drying, concentration, silica gel chromatography | Pure off-white solid | Confirmed by LC-MS |

Research Findings and Practical Considerations

- The use of tert-butyl ester as a protecting group on the piperidine nitrogen is crucial for stability during cross-coupling.

- The trifluoromethyl group on the aromatic ring enhances the compound’s chemical stability and potentially its biological activity.

- The acetyl substituent is introduced on the phenoxy ring prior to coupling or via selective functional group transformations post-coupling.

- The reactions proceed efficiently under relatively mild conditions, making them suitable for scale-up in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do parameters like solvent choice and temperature influence yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For analogous piperidine esters, polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C are often optimal for nucleophilic substitution reactions involving phenoxy-piperidine intermediates . Reaction times typically range from 12–24 hours, monitored via TLC or HPLC to confirm completion. Lower yields due to steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (e.g., 100°C) or catalytic additives like DMAP .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : High-purity (>95%) isolation requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water . Characterization should include:

- 1H/13C NMR : To confirm substitution patterns on the piperidine ring and phenoxy group.

- LC-MS : For molecular ion verification and detection of byproducts (e.g., de-esterified intermediates).

- HPLC : To quantify purity using a C18 column with UV detection at 254 nm .

Q. What safety precautions are essential during handling, given its structural similarity to other piperidine derivatives?

- Methodological Answer : Despite limited toxicity data for this specific compound, structurally related tert-butyl esters require:

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use of fume hoods due to potential respiratory irritation from volatile byproducts.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from conformational flexibility of the piperidine ring or rotameric forms of the acetyl group. Strategies include:

- Variable-Temperature NMR : To observe coalescence of split peaks and identify dynamic processes.

- 2D NMR (COSY, NOESY) : To map through-space interactions and confirm substituent orientation .

- Computational Modeling : Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental data .

Q. What strategies are effective for deprotecting the tert-butyl ester group without degrading the trifluoromethyl-phenoxy moiety?

- Methodological Answer : Acidic conditions (e.g., TFA in DCM, 0–5°C) selectively cleave the tert-butyl ester while preserving electron-deficient trifluoromethyl groups . For sensitive substrates, milder acids (e.g., HCl in dioxane) or enzymatic methods (e.g., lipases) can mitigate side reactions. Monitor reaction progress via LC-MS to detect premature hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the acetyl group (e.g., replacing with sulfonamide or carboxylate) .

- Target Screening : Use fluorescence polarization assays or SPR to measure binding affinity to kinases or GPCRs .

- Metabolic Stability : Assess in vitro hepatic microsomal assays to identify susceptibility to esterase-mediated degradation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS.

- pH Stability : Incubate in buffers (pH 1–13) and monitor ester hydrolysis kinetics. Acidic conditions (pH < 3) typically accelerate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.